molecular formula C16H14O4 B6400388 3-(3-Acetylphenyl)-2-methoxybenzoic acid CAS No. 1261942-69-1

3-(3-Acetylphenyl)-2-methoxybenzoic acid

Cat. No.: B6400388
CAS No.: 1261942-69-1
M. Wt: 270.28 g/mol
InChI Key: XWFBEWSXNJESJJ-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) at the ortho position (C2) and a 3-acetylphenyl moiety attached to the benzene ring at the C3 position. This structural configuration imparts unique physicochemical and biological properties compared to simpler benzoic acid derivatives.

Properties

IUPAC Name

3-(3-acetylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10(17)11-5-3-6-12(9-11)13-7-4-8-14(16(18)19)15(13)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFBEWSXNJESJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689748
Record name 3'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-69-1
Record name 3'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a phenyl ring using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the acetyl group to the phenyl ring.

    Methoxylation: The next step involves the introduction of a methoxy group to the benzoic acid moiety. This can be achieved through the methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Coupling Reaction: The final step involves the coupling of the acetylated phenyl ring with the methoxybenzoic acid moiety. This can be achieved through a Suzuki-Miyaura coupling reaction using a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(3-Acetylphenyl)-2-methoxybenzoic acid can undergo oxidation reactions, where the acetyl group can be converted to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The compound can also undergo reduction reactions, where the acetyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the methoxy group can be replaced with a hydroxyl group using hydrobromic acid (HBr).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.

    Substitution: Hydrobromic acid (HBr) in an aqueous medium.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 3-(3-Hydroxyphenyl)-2-methoxybenzoic acid.

    Substitution: 3-(3-Acetylphenyl)-2-hydroxybenzoic acid.

Scientific Research Applications

3-(3-Acetylphenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets in biological systems. The acetyl group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Key Features
3-(3-Acetylphenyl)-2-methoxybenzoic acid - 2-OCH₃, 3-(3-acetylphenyl) C₁₆H₁₄O₄ Enhanced lipophilicity due to acetyl group; potential steric hindrance .
2-Methoxybenzoic acid (o-anisic acid) - 2-OCH₃, 1-COOH C₈H₈O₃ High solubility in polar solvents; steric instability in ortho configuration .
3-(3-Cyanophenyl)-2-methoxybenzoic acid - 2-OCH₃, 3-(3-cyanophenyl) C₁₅H₁₁NO₃ Cyano group increases polarity; reduced stability under acidic conditions .
3-Bromo-2-methoxybenzoic acid - 2-OCH₃, 3-Br C₈H₇BrO₃ Halogenation enhances electrophilicity; potential for halogen bonding .
5-(3-Acetylphenyl)-2-fluorobenzoic acid - 2-F, 5-(3-acetylphenyl) C₁₅H₁₁FO₃ Fluorine improves metabolic stability; acetyl group retains lipophilicity .

Key Observations :

  • Steric Effects : Ortho-substituted methoxy groups (e.g., 2-methoxybenzoic acid) exhibit reduced thermodynamic stability compared to meta/para isomers due to steric clashes between the -OCH₃ and -COOH groups. This effect is corroborated by B3LYP calculations showing a 14–15 kJ/mol energy difference between ortho and para ethylbenzoic acids .
  • Electron-Withdrawing Groups : Substituents like -CN or -Br increase electrophilicity, altering reactivity in coupling or substitution reactions .

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Name Solubility in Water (g/L) Stability Notes Biological Activity
2-Methoxybenzoic acid 56.2 (in cyclohexane) Prone to steric destabilization; stable in acidic media . Synergistic antibacterial agent with polyphenols .
This compound Not reported Likely low water solubility due to acetyl group . Unknown; analogs show enzyme inhibition .
3,4-Dimethoxybenzoic acid 12.8 (in ethanol) Higher stability than ortho isomers . Antioxidant properties in plant extracts .

Key Observations :

  • Solubility : Ortho-substituted methoxybenzoic acids show variable solubility depending on the solvent. For example, 2-methoxybenzoic acid has moderate solubility in cyclohexane but is less soluble in water due to hydrophobic interactions .
  • Stability : Steric hindrance in ortho-substituted compounds reduces stability, whereas meta/para derivatives (e.g., 3,4-dimethoxybenzoic acid) are more thermodynamically favorable .

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